![molecular formula C15H18N2O5 B2766998 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide CAS No. 900007-13-8](/img/structure/B2766998.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide” is a chemical compound. It’s a derivative of 1,4-dioxaspiro[4.4]nonane , which is a class of compounds that have been used in various fields such as drug discovery, material science, and organic synthesis.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two new vic-dioxime ligands containing the 1,4-dioxaspiro[4.4]nonane structure have been prepared from anti-chloroglyoxime and N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)butane-1,4-diamine .Scientific Research Applications
Spiroketal Synthesis
The synthesis of 1,6-dioxaspiro[4.4]nonane derivatives has attracted attention due to their intriguing spiroketal structures. Chemists have investigated various methods to prepare these compounds, including condensation reactions from aliphatic lactones and y-lactones. These synthetic pathways contribute to the development of new spiroketal-based molecules with diverse applications .
Catalysis
Spiroketal compounds, including N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide, have been explored as catalysts in polymerization processes. Their unique spatial arrangement and functional groups can influence reaction rates and selectivity. Researchers continue to investigate their catalytic properties for industrial applications .
Attractants for Bark Beetles
Interestingly, some spiroketals serve as attractants for insects. Bark beetles, for instance, are drawn to specific volatile compounds. Researchers have studied the potential of spiroketals, including our compound, as attractants to manage pest populations .
Thermophysical Properties
The thermodynamic properties of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide have been evaluated. These data are essential for process design, safety assessments, and material compatibility in various applications. The NIST ThermoData Engine provides access to such critically evaluated thermophysical property data .
Organic Synthesis
Researchers have employed N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide in organic synthesis. For instance, an efficient synthesis of 1,6-dioxaspiro[4.4]nonan-2-one involved a furan oxidative spirocyclization, highlighting its utility in constructing spiro centers .
Mechanism of Action
Target of Action
The primary targets of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Mode of Action
The exact mode of action of N-({1,4-dioxaspiro[4
Biochemical Pathways
The biochemical pathways affected by N-({1,4-dioxaspiro[4
Pharmacokinetics
The pharmacokinetic properties of N-({1,4-dioxaspiro[4 . Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined.
Result of Action
The molecular and cellular effects of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide’s action are currently unknown . As research progresses, we can expect to learn more about the compound’s effects on cellular processes and its potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide These factors may include pH, temperature, presence of other chemicals, and the specific biological environment in which the compound is active
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-14(12-5-1-2-6-13(12)17(19)20)16-9-11-10-21-15(22-11)7-3-4-8-15/h1-2,5-6,11H,3-4,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGELDRBDNOLOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

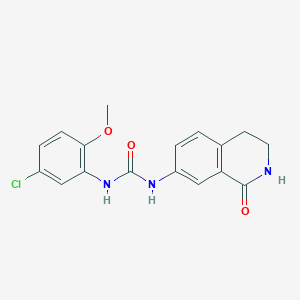
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766917.png)

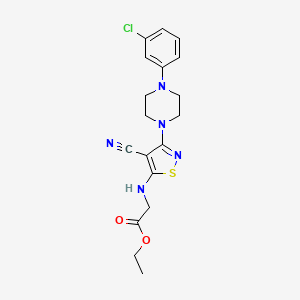
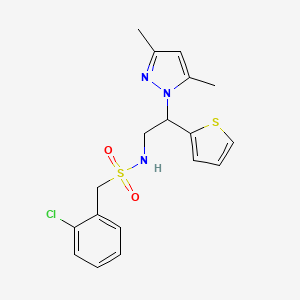
![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2766925.png)
![N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2766927.png)

![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2766929.png)
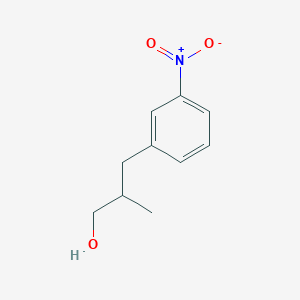
![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)
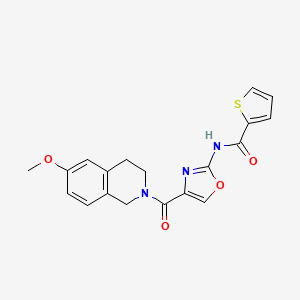
![2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2766935.png)
